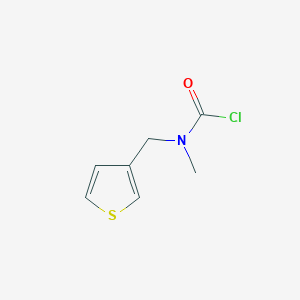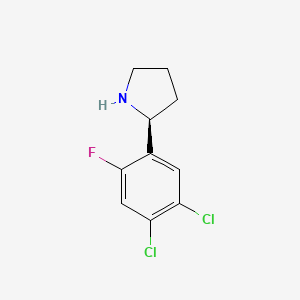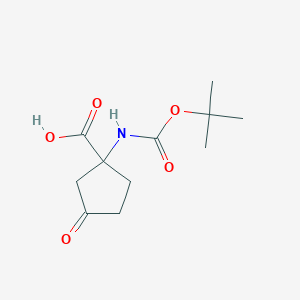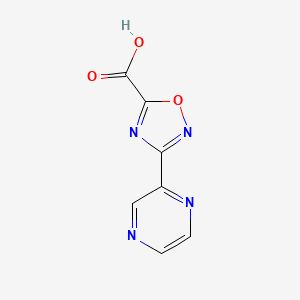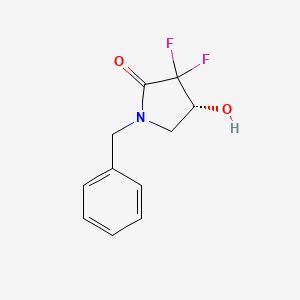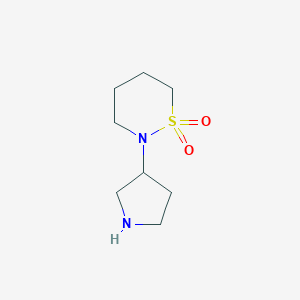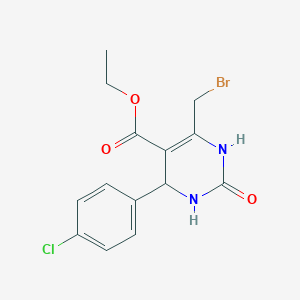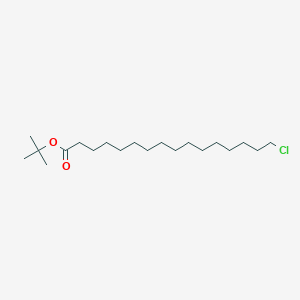
tert-Butyl 16-chlorohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 16-chlorohexadecanoate is an organic compound belonging to the class of esters It is characterized by the presence of a tert-butyl group attached to a 16-chlorohexadecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 16-chlorohexadecanoate typically involves the esterification of 16-chlorohexadecanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 16-chlorohexadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 16-chlorohexadecanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the 16-chlorohexadecanoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 16-chlorohexadecanoic acid and tert-butyl alcohol.
Reduction: 16-chlorohexadecanol.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 16-chlorohexadecanoate is used as a building block for the synthesis of more complex molecules. Its ester functionality allows for easy modification and incorporation into larger molecular structures.
Biology
In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It can also serve as a substrate for investigating the activity of esterases and lipases.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a prodrug. The ester bond can be hydrolyzed in vivo to release the active drug molecule.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 16-chlorohexadecanoate primarily involves the hydrolysis of the ester bond. Enzymes such as esterases and lipases can catalyze this reaction, leading to the release of 16-chlorohexadecanoic acid and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in the production of coatings and adhesives.
tert-Butylbenzene: An aromatic compound with a tert-butyl group, used in the synthesis of other chemicals and as a solvent.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A phenolic compound with tert-butyl groups, used as an antioxidant and stabilizer in various applications.
Uniqueness
tert-Butyl 16-chlorohexadecanoate is unique due to the presence of both a tert-butyl group and a long-chain chlorinated fatty acid moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H39ClO2 |
|---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
tert-butyl 16-chlorohexadecanoate |
InChI |
InChI=1S/C20H39ClO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3 |
InChI Key |
KTUSSUWCZVJCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


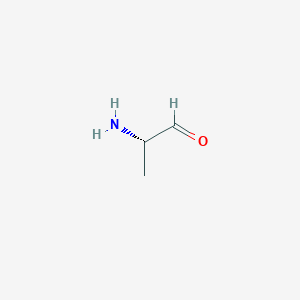
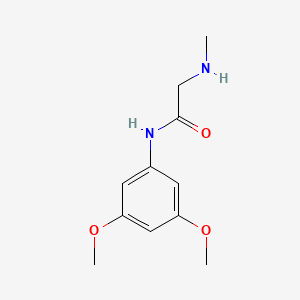
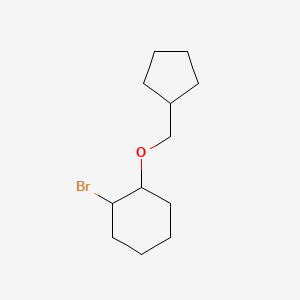
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
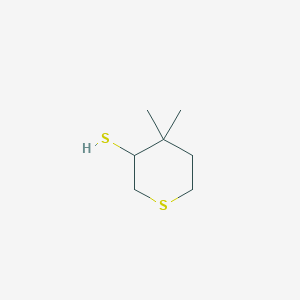
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

